3-Vinyltetrahydrofuran

Beschreibung

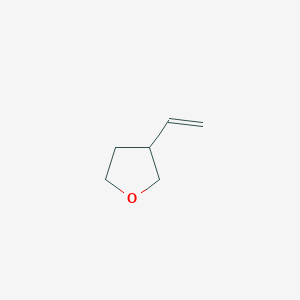

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H10O |

|---|---|

Molekulargewicht |

98.14 g/mol |

IUPAC-Name |

3-ethenyloxolane |

InChI |

InChI=1S/C6H10O/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |

InChI-Schlüssel |

GXZIKGUOPZOGHM-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1CCOC1 |

Herkunft des Produkts |

United States |

Significance of the Tetrahydrofuran Scaffold in Chemical Synthesis

The tetrahydrofuran (B95107) (THF) ring is a privileged scaffold in chemistry, frequently found as a core structural element in a wide array of natural products and biologically active molecules. nih.gov These substances display a diverse range of important biological activities, including antitumor, antimicrobial, and antiprotozoal properties. nih.gov The prevalence of the THF moiety in medicinally relevant compounds has, in turn, fueled intense interest in its chemical synthesis. nih.gov

Saturated oxygen heterocycles like tetrahydrofuran are critical synthetic intermediates because they can serve as stable core structures or undergo further transformations such as ring-opening and expansion reactions. Consequently, considerable research has been dedicated to developing stereoselective methods for constructing substituted tetrahydrofurans. nih.gov Key synthetic strategies include intramolecular nucleophilic substitution reactions (SN2), where a hydroxyl group displaces a leaving group to form the ring, and the intramolecular addition of alcohols to epoxides. nih.gov Furthermore, cycloaddition and annulation reactions, such as the [3+2] annulation of allylsilanes with carbonyl compounds, represent powerful methods for assembling the THF core with high stereocontrol. nih.gov The development of palladium-catalyzed reactions has also provided efficient routes to highly substituted and functionalized tetrahydrofuran derivatives.

Strategic Importance of the Vinyl Moiety for Further Functionalization

The vinyl group, with its -CH=CH₂ structure, is a cornerstone functional group in organic synthesis due to its versatile reactivity. wikipedia.org It serves as a key handle for introducing further complexity and functionality onto a molecular scaffold. The double bond of the vinyl group can participate in a vast number of chemical transformations, making it strategically important for synthetic planning.

The reactivity of the vinyl group allows it to act as a precursor for numerous other functional groups through reactions such as:

Polymerization: Vinyl groups can polymerize via radical or catalytic processes to form saturated polymer chains, a foundational reaction in materials science. wikipedia.org

Coupling Reactions: As an alkene, the vinyl group is an excellent substrate in transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed Heck reaction allows for the formation of a new carbon-carbon bond by coupling the vinyl group with an unsaturated halide. youtube.comwikipedia.org Other vinyl organometallic species, like vinyllithium, can participate in various coupling reactions. wikipedia.org

Cycloadditions: The double bond can act as a dienophile or dipolarophile in cycloaddition reactions, enabling the construction of new ring systems.

Additions: The vinyl group readily undergoes addition reactions. For example, conjugate addition (Michael addition) can occur if the vinyl group is adjacent to an electron-withdrawing group. wikipedia.org

Oxidation: The double bond can be oxidatively cleaved to form aldehydes or carboxylic acids, or it can be converted into an epoxide (an oxirane ring), which is itself a highly reactive and useful synthetic intermediate. acs.org

This diverse reactivity profile makes the vinyl group an indispensable tool for elaborating simple starting materials into complex target molecules. In the context of 3-vinyltetrahydrofuran, the vinyl moiety provides a reactive site for downstream functionalization, allowing chemists to build upon the core heterocyclic structure.

Historical Context and Evolution of Research on 3 Vinyltetrahydrofuran Architectures

Transition Metal-Catalyzed Syntheses of this compound

Transition metals, particularly palladium and rhodium, have been extensively utilized to catalyze the formation of this compound derivatives through various cyclization and cycloaddition strategies. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization Reactions Leading to this compound Derivatives

Palladium catalysis is a cornerstone in the synthesis of complex organic molecules, and its application in the formation of substituted tetrahydrofurans is well-documented.

Palladium(0)-catalyzed cycloadditions of vinylcyclopropanes with aldehydes provide a diastereoselective route to 2,5-cis disubstituted tetrahydrofuran (B95107) derivatives. nih.gov This transformation can be achieved with low catalyst loadings (as low as 0.5 mol %) and results in high yields and diastereoselectivities. nih.gov The reaction is particularly effective with electron-poor aldehydes, suggesting a mechanism that may involve an initial aldol-type reaction. nih.gov

A notable example involves the reaction of a malonate-derived vinylcyclopropane (B126155) with various aldehydes. The use of a palladium(0) catalyst efficiently produces the corresponding 2,5-cis disubstituted tetrahydrofurans.

Table 1: Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3+2] Cycloaddition

| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Benzaldehyde | 85 | >20:1 |

| 2 | p-Nitrobenzaldehyde | 95 | >20:1 |

| 3 | p-Chlorobenzaldehyde | 88 | >20:1 |

| 4 | p-Anisaldehyde | 75 | >20:1 |

| 5 | Cinnamaldehyde | 82 | >20:1 |

| 6 | Isobutyraldehyde | 60 | 10:1 |

Data compiled from studies on palladium-catalyzed cycloadditions of vinylcyclopropanes. nih.gov

Palladium-catalyzed cross-coupling reactions of vinyl epoxides represent another powerful strategy. rsc.org These reactions, often of the Tsuji-Trost type, allow for the selective functionalization of vinyl epoxides to form various products, including those that can lead to tetrahydrofuran structures. rsc.org The challenge in these reactions often lies in controlling the regioselectivity of the nucleophilic attack. By employing specific ligands and reaction conditions, high regioselectivity can be achieved. For instance, the use of hydrazones as umpolung carbanion equivalents in palladium-catalyzed vinyl epoxide cross-coupling has been shown to be highly chemo- and regioselective. rsc.org

Furthermore, palladium-catalyzed [3+2] cycloadditions of vinylethylene carbonates with α,β-unsaturated imines have been developed to synthesize oxazolidines with high regioselectivity. mdpi.com While this specific example leads to oxazolidines, the underlying principle of palladium-catalyzed cycloadditions with vinyl-substituted cyclic carbonates can be conceptually extended to the synthesis of other five-membered heterocycles like tetrahydrofurans. The key is the generation of a zwitterionic π-allyl palladium intermediate that can be trapped by a suitable nucleophile or dipole.

An efficient method for the enantioselective synthesis of tertiary vinylglycols has been developed through a palladium-catalyzed asymmetric decarboxylative cycloaddition of vinylethylene carbonates with formaldehyde. nih.gov This process utilizes a palladium complex with a phosphoramidite (B1245037) ligand to convert racemic 4-substituted 4-vinyl-1,3-dioxolan-2-ones into the corresponding 1,3-dioxolanes in high yields and with excellent enantioselectivities. nih.gov

Rhodium-Catalyzed Cyclization and Annulation Processes

Rhodium catalysts have proven to be exceptionally versatile in promoting a variety of cycloaddition reactions to form five-membered rings and other cyclic systems.

Rhodium-catalyzed [3+2] cycloadditions are a powerful tool for constructing five-membered rings. pku.edu.cn In these reactions, vinylcyclopropanes can act as three-carbon synthons. pku.edu.cn By connecting a two-carbon synthon to the vinylcyclopropane at different positions, various substrates can be created that undergo [3+2] cycloadditions to form fused bicyclic structures. pku.edu.cn For instance, 1-ene/yne/allene-VCPs can be used to construct 5/5 fused ring systems with bridgehead quaternary centers. pku.edu.cn This methodology has also been extended to an asymmetric variant, marking a significant advancement in this area. pku.edu.cn

While not directly yielding this compound, the principles of rhodium-catalyzed cycloadditions can be seen in related transformations that produce other heterocyclic systems. For example, rhodium(III)-catalyzed C-H activation and annulation reactions have been investigated with electron-rich alkenes. whiterose.ac.uknih.gov In some cases, vinyl acetate (B1210297) has been used as an acetylene (B1199291) equivalent for the synthesis of isoquinolones. whiterose.ac.uknih.gov

More directly related to cycloadditions, rhodium catalysis has been employed in [4+3] cycloadditions. For instance, a regio-, diastereo-, and enantioselective [4+3] cycloaddition between vinylcarbenes and dienes has been achieved using a dirhodium tetracarboxylate catalyst, providing access to 1,4-cycloheptadienes. nih.gov This highlights the capability of rhodium catalysts to control multiple aspects of stereoselectivity in complex cycloadditions.

Furthermore, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed for the synthesis of eight-membered carbocycles. pku.edu.cnnih.gov This reaction proceeds through the formation of an eight-membered rhodacycle intermediate, which then undergoes CO insertion and reductive elimination. pku.edu.cnnih.gov While this leads to larger ring systems, the initial steps involving the activation of the vinylcyclopropane by the rhodium catalyst are mechanistically relevant to the formation of smaller rings as well.

Synthetic Methodologies for this compound

The synthesis of this compound, a valuable heterocyclic building block, can be achieved through a variety of strategic approaches. These methods primarily include metal-catalyzed transformations and cycloaddition reactions, each offering distinct advantages in terms of efficiency and stereochemical control.

Advanced Spectroscopic and Analytical Characterization in 3 Vinyltetrahydrofuran Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 3-vinyltetrahydrofuran and its derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the spatial arrangement of substituents, which is fundamental for understanding the molecule's stereochemistry and regiochemistry. wordpress.comuci.edu

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and signal multiplicities of the protons in the this compound ring and the vinyl group offer a detailed picture of the local electronic environment and the dihedral angles between adjacent protons. This information is crucial for determining the relative stereochemistry of substituents on the tetrahydrofuran (B95107) ring. For instance, the coupling constants between protons on adjacent carbons can help differentiate between cis and trans isomers.

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), are often employed to establish definitive correlations between protons and carbons, further solidifying the structural assignments. These experiments are invaluable for complex derivatives of this compound where simple one-dimensional spectra may be ambiguous. The effective reduction of symmetry by isotopic labeling can also be used to analyze the multiplet structure of ¹H and ¹³C NMR spectra in detail. researchgate.net

Below is a table summarizing typical ¹H and ¹³C NMR chemical shift ranges for the core structure of this compound. The exact values can vary depending on the solvent and the presence of substituents.

Mass Spectrometry Techniques in Mechanistic Studies and Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound, a critical piece of information in identifying unknown products.

In mechanistic studies, MS techniques are employed to detect and identify reaction intermediates and byproducts. By coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex reaction mixtures can be analyzed, providing insights into the reaction pathways. Fragmentation patterns observed in the mass spectrum can also offer structural information, helping to piece together the structure of the molecule.

For example, in the study of polymerization reactions involving this compound, MS can be used to identify the repeating units of the polymer and to characterize the end groups, which can provide clues about the initiation and termination steps of the polymerization process.

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is frequently used to monitor the progress of a reaction by quantifying the consumption of reactants and the formation of products. GC can also be used for the purification of small quantities of this compound and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both analytical and preparative purposes. It is particularly useful for the separation of less volatile or thermally sensitive derivatives of this compound. Chiral HPLC, which employs a chiral stationary phase, is a powerful tool for separating enantiomers of chiral this compound derivatives and for determining their enantiomeric excess.

The purity of isolated compounds is typically assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis.

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. For crystalline derivatives of this compound, single-crystal X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule.

This technique is particularly crucial for establishing the absolute stereochemistry of chiral centers within the this compound ring. By determining the exact arrangement of atoms in space, X-ray crystallography provides definitive proof of the structure, which can then be used to calibrate and validate the assignments made by other spectroscopic methods like NMR.

While obtaining suitable crystals for X-ray analysis can be challenging, the detailed and unequivocal structural information it provides is invaluable for confirming the stereochemical outcome of a reaction and for understanding the structure-property relationships of this compound-containing compounds.

Thermal Analysis and Rheological Studies of this compound-Derived Polymers

For polymers derived from this compound, thermal analysis and rheological studies are critical for understanding their material properties and processing characteristics.

Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the polymer, providing an indication of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). These parameters are crucial for understanding the polymer's behavior at different temperatures and for defining its processing window.

Rheological Studies: Rheology is the study of the flow and deformation of matter. Rheological measurements provide information about the viscoelastic properties of the polymer, such as its viscosity and modulus, as a function of temperature, frequency, or shear rate. These properties are critical for understanding how the polymer will behave during processing operations like extrusion or molding and for predicting its mechanical performance in its final application.

The data obtained from these thermal and rheological analyses are essential for tailoring the properties of this compound-based polymers for specific applications.

Computational and Theoretical Studies of 3 Vinyltetrahydrofuran

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for elucidating reaction mechanisms and characterizing the transition states of organic reactions. nih.govnumberanalytics.com For 3-vinyltetrahydrofuran, DFT calculations can be instrumental in understanding the reactivity of both the vinyl group and the tetrahydrofuran (B95107) ring.

DFT methods are used to map the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. sumitomo-chem.co.jp This involves locating and calculating the energies of stationary points, including reactants, intermediates, transition states, and products. The activation energy of a reaction, which determines its rate, can be calculated as the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

A key area of application for DFT with this compound would be in studying cycloaddition reactions involving the vinyl group, which are a fundamental class of pericyclic reactions. numberanalytics.commdpi.com For instance, the Diels-Alder reaction of this compound with a dienophile could be modeled to predict stereochemical outcomes and reaction rates. DFT calculations can help determine whether the reaction proceeds through a concerted or stepwise mechanism by comparing the energies of the respective transition states. mdpi.com

Furthermore, DFT can be employed to study the mechanism of reactions involving the tetrahydrofuran ring, such as ring-opening reactions catalyzed by acids or metals. The calculations can pinpoint the atoms involved in bond breaking and formation and provide the energetic profile of the entire process. Different functionals and basis sets within DFT can be benchmarked to ensure the accuracy of the calculated energies and geometries. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for the Diels-Alder Reaction of this compound with Maleic Anhydride

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| Endo addition | Concerted, asynchronous | 15.2 |

| Exo addition | Concerted, asynchronous | 17.8 |

Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from DFT calculations. The values are chosen to illustrate the typical preference for the endo product in Diels-Alder reactions.

Conformational Analysis of this compound Structures

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity and interactions. Conformational analysis through computational methods can identify the most stable arrangements of the atoms in the molecule. mdpi.com

The tetrahydrofuran ring is not planar and exists in a continuous series of puckered conformations, primarily the envelope (Cs symmetry) and twist (C2 symmetry) forms. The energy barrier between these conformations is low, leading to a flexible ring system. The position of the vinyl substituent at the C3 position will significantly influence the relative energies of these conformations.

Computational methods like ab initio calculations and DFT can be used to perform a systematic search of the conformational space of this compound. By rotating the C-C bond connecting the vinyl group to the ring and allowing the ring to pucker, a potential energy surface can be generated. This surface reveals the global and local energy minima, which correspond to the most stable and populated conformations. nih.gov The relative energies of these conformers can be used to calculate their populations at a given temperature using the Boltzmann distribution.

A detailed conformational analysis would consider the steric interactions between the vinyl group and the hydrogen atoms on the tetrahydrofuran ring. For instance, the orientation of the vinyl group relative to the ring (e.g., pseudo-equatorial vs. pseudo-axial) in the different envelope and twist conformations will be a key determinant of stability. ethz.ch

Table 2: Hypothetical Relative Energies of this compound Conformers

| Ring Conformation | Vinyl Group Orientation | Relative Energy (kcal/mol) |

| Envelope (C4-endo) | Pseudo-equatorial | 0.00 |

| Envelope (C4-endo) | Pseudo-axial | 1.5 |

| Twist (C1-C2) | - | 0.8 |

| Envelope (C3-exo) | Pseudo-equatorial | 0.2 |

| Envelope (C3-exo) | Pseudo-axial | 1.8 |

Note: This table presents hypothetical data to illustrate the results of a computational conformational analysis. The energy values are relative to the most stable conformer.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules in novel chemical transformations, guiding experimental efforts towards the most promising pathways. numberanalytics.comnih.gov For this compound, these methods can be used to explore a wide range of potential reactions.

One approach involves the use of frontier molecular orbital (FMO) theory, where the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. mdpi.com The HOMO-LUMO gap can indicate the chemical reactivity of the molecule, and the orbital coefficients can predict the regioselectivity of reactions like cycloadditions. For this compound, the HOMO is likely to be localized on the vinyl group's π-system, making it susceptible to electrophilic attack.

More advanced methods utilize machine learning and quantitative structure-activity relationship (QSAR) models. researchgate.net By training these models on large datasets of known reactions, it's possible to predict the outcome of a new reaction with a certain degree of accuracy. For this compound, a model could be developed to predict its reactivity with a library of different reactants or under various catalytic conditions.

Computational methods can also be used to screen for catalysts that would promote a desired transformation with high selectivity. mdpi.com For example, if a specific stereoisomer of a product is desired from a reaction of this compound, different catalyst structures can be modeled to determine which one provides the lowest energy transition state for the formation of that particular isomer.

Table 3: Hypothetical Predicted Regioselectivity in the Hydroformylation of this compound

| Catalyst | Predicted Ratio (Linear:Branched) | Predicted Dominant Product |

| Rh(acac)(CO)2 | 1:2.5 | 2-(tetrahydrofuran-3-yl)propanal |

| HRh(CO)(PPh3)3 | 15:1 | 3-(tetrahydrofuran-3-yl)propanal |

Note: This table contains hypothetical data to demonstrate how computational methods can predict the selectivity of a reaction based on the catalyst used.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of the motion and interactions of atoms and molecules over time. nih.govencyclopedia.pub This technique can offer valuable insights into the behavior of this compound in different environments, such as in solution or in the presence of other molecules.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. dovepress.com This generates a trajectory of the molecule's movement, from which various properties can be analyzed. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal information about its solvation structure and how the solvent molecules arrange themselves around the solute.

MD simulations are particularly useful for studying intermolecular interactions. nih.gov For example, the interaction of this compound with a biological macromolecule, such as an enzyme or a receptor, could be simulated to understand its binding mode and affinity. encyclopedia.pub This is a common application in drug discovery and design.

Furthermore, MD simulations can be used to study the bulk properties of this compound, such as its density and diffusion coefficient, by simulating a system containing many molecules. The simulations can also provide insights into the dynamics of the molecule itself, such as the rate of conformational changes between the different puckered forms of the tetrahydrofuran ring.

Table 4: Hypothetical Interaction Energies of this compound with Different Solvents from MD Simulations

| Solvent | van der Waals Interaction Energy (kcal/mol) | Electrostatic Interaction Energy (kcal/mol) |

| Water | -5.2 | -8.5 |

| Hexane | -7.8 | -0.5 |

| Ethanol | -6.1 | -4.3 |

Note: The data in this table is hypothetical and illustrates the kind of information that can be extracted from MD simulations regarding intermolecular interactions.

Synthesis and Applications of Complex Derivatives and Analogues Incorporating 3 Vinyltetrahydrofuran Substructures

3-Vinyltetrahydrofuran as a Building Block in Natural Product Synthesis (excluding biological activity studies)

The tetrahydrofuran (B95107) ring system is a common motif in a multitude of natural products. The presence of a vinyl group at the 3-position provides a key functional handle for further chemical transformations, making this compound derivatives attractive intermediates in the total synthesis of complex natural molecules.

A notable example is the synthesis of linalool (B1675412) oxide isomers, which are naturally occurring monoterpenes found in various essential oils. mdpi.comrsc.orgresearchgate.net Specifically, furanoid linalool oxides are derivatives of this compound. For instance, 2-((2S,5R)-5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol is the chemical name for furanoid cis-linalool oxide. mdpi.com The synthesis of these isomers can be achieved through the epoxidation of linalool followed by regioselective cyclization. researchgate.net A practical laboratory-scale synthesis has been developed to produce all eight stereoisomeric forms of linalool oxide, highlighting the importance of controlling the stereochemistry of the tetrahydrofuran ring. mdpi.com One-pot synthesis methods have also been explored, utilizing green oxidants like hydrogen peroxide to convert linalool into its furanoid and pyranoid oxide derivatives. rsc.org

The strategic use of this compound substructures allows chemists to construct the core of these natural products efficiently. The vinyl group can participate in a variety of reactions, including oxidations, additions, and rearrangements, enabling the elaboration of the molecular framework. Palladium-catalyzed reactions have been employed for the construction of highly substituted this compound derivatives, which can serve as advanced intermediates in the synthesis of more complex natural products. nih.gov

| Natural Product Substructure | Key Synthetic Precursor | Reference |

| Furanoid cis-Linalool Oxide | Linalool | mdpi.com |

| Furanoid trans-Linalool Oxide | Linalool | mdpi.com |

Advanced Materials Precursors Based on this compound

The reactivity of the vinyl group in this compound makes it a valuable monomer for the synthesis of a variety of polymers and resins. The resulting materials often exhibit unique properties conferred by the incorporated tetrahydrofuran ring, such as altered polarity, thermal stability, and mechanical strength.

This compound can undergo polymerization through its vinyl group, leading to the formation of Poly(this compound). Cationic polymerization is a common method for polymerizing vinyl ethers, which are structurally related to this compound. nsf.govnih.govwikipedia.org This type of chain-growth polymerization is initiated by a cationic species that attacks the electron-rich double bond of the monomer. The resulting reactive monomer then propagates by adding to other monomers. The polymerization of cyclic vinyl ethers like 2,3-dihydrofuran (B140613) has been shown to produce high molecular weight thermoplastics at room temperature. nsf.gov

The polymerization conditions, including the choice of initiator (e.g., Lewis acids or protic acids) and solvent, can significantly influence the properties of the resulting polymer, such as molecular weight and stereoregularity. nsf.govwikipedia.org While the homopolymerization of this compound is feasible, it can also be copolymerized with other monomers to tailor the properties of the final material. For instance, the cationic ring-opening polymerization of tetrahydrofuran with comonomers like ethylene (B1197577) oxide and propylene (B89431) oxide yields random copolymers. researchgate.net A similar strategy could be employed to create copolymers of this compound with various other vinyl or cyclic ether monomers, thereby creating a wide range of materials with tunable characteristics.

| Polymer Type | Monomer(s) | Polymerization Method | Potential Properties |

| Homopolymer | This compound | Cationic Polymerization | Modified thermal and mechanical properties due to the THF ring. |

| Copolymer | This compound + Other vinyl/cyclic monomers | Cationic or Free-Radical Copolymerization | Tunable properties based on comonomer choice and ratio. |

This compound can be incorporated into curable resin compositions, particularly those that cure via free-radical polymerization. Photocurable resins, which solidify upon exposure to light (typically UV), are widely used in applications such as 3D printing, coatings, and adhesives. researchgate.netresearchgate.netthagiwara.jp These resins are typically composed of monomers and oligomers with reactive functional groups, such as acrylates or epoxides, along with a photoinitiator.

The vinyl group of this compound can readily participate in free-radical chain reactions initiated by the photoinitiator. By incorporating this compound into the resin formulation, the properties of the cured material can be modified. The presence of the tetrahydrofuran ring can influence the polarity, flexibility, and adhesion of the resulting polymer network. This allows for the development of novel resins with tailored performance characteristics for specific applications.

| Resin Component | Function | Curing Mechanism |

| This compound | Reactive Monomer/Modifier | Free-Radical Polymerization |

| Acrylate/Epoxy Oligomers | Base Resin | Free-Radical/Cationic Polymerization |

| Photoinitiator | Initiates Polymerization upon Light Exposure | Photodissociation to form radicals or acids |

Development of Optically Active this compound Derivatives

The synthesis of enantiomerically pure or enriched compounds is of paramount importance in many areas of chemistry, including pharmaceuticals and materials science. The development of methods to produce optically active this compound derivatives allows for the creation of chiral building blocks for asymmetric synthesis and the production of polymers with specific chiroptical properties.

Several strategies have been developed for the enantioselective synthesis of substituted tetrahydrofurans. chemistryviews.orgresearchgate.net One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, palladium catalysts bearing chiral phosphine (B1218219) ligands have been successfully used in the reaction of allylic alcohols to produce highly substituted this compound derivatives with high enantiomeric excess (up to 92% ee). nih.gov

Another strategy involves the use of chiral starting materials. For instance, optically active 3-hydroxytetrahydrofuran (B147095) can be prepared from readily available chiral precursors like L-malic acid. googleapis.com This optically active intermediate can then be further functionalized to introduce the vinyl group at the 3-position, thereby yielding an optically active this compound derivative. Chemoenzymatic methods, which utilize enzymes for stereoselective transformations, also offer a powerful tool for accessing enantioenriched 3-hydroxytetrahydrofurans, which can serve as precursors to the target vinyl compounds. ucc.ie

| Synthetic Strategy | Key Feature | Example |

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity. | Pd-catalyzed reaction with chiral phosphine ligands. nih.gov |

| Chiral Pool Synthesis | Starting from an enantiomerically pure natural product. | Synthesis from L-malic acid. googleapis.com |

| Chemoenzymatic Resolution | Use of enzymes for stereoselective reactions. | Lipase-mediated esterification for kinetic resolution. ucc.ie |

Future Directions and Emerging Research Opportunities for 3 Vinyltetrahydrofuran Chemistry

Sustainable and Green Chemistry Approaches for 3-Vinyltetrahydrofuran Synthesis

Future research will likely focus on developing synthetic routes to this compound that align with the principles of green chemistry, emphasizing the use of renewable feedstocks and energy-efficient processes.

From Biomass-Derived Precursors: A significant opportunity lies in the conversion of abundant biomass into 3-VTHF. Lignocellulosic biomass, a rich source of C5 sugars like arabinose, can be a valuable starting point. Research has demonstrated the selective dehydration of pentoses to produce functionalized chiral tetrahydrofurans without the need for protective groups, offering a sustainable pathway. nih.gov For instance, L-arabinose, a waste product from the sugar beet industry, has been successfully converted to chiral tetrahydrofurans on a multi-gram scale. nih.gov Similarly, strategies involving the functionalization of 2,5-dimethylfuran (DMF), another biomass-derived platform molecule, have been developed. These methods typically involve a three-step cascade reaction: ring-opening of DMF to a diketone, aldol condensation, and subsequent hydrogenation-cyclization to form substituted tetrahydrofurans. rsc.orgrsc.orgresearchgate.net Adapting these bio-based strategies could provide a sustainable and atom-economical route to 3-VTHF and its derivatives.

Catalytic Efficiency and Waste Reduction: The development of catalytic systems that minimize waste and avoid hazardous reagents is crucial. This includes employing heterogeneous catalysts for easier separation and recycling, and designing one-pot or tandem reactions that reduce the number of intermediate purification steps. rsc.orgrsc.org Iron-catalyzed C(sp³)–H activation of ethers offers a green method for functionalization, providing an alternative to traditional, less environmentally benign methods. organic-chemistry.org

Integration with Flow Chemistry and High-Throughput Experimentation

Modernizing the synthesis and reaction discovery for this compound can be achieved by integrating flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry for Synthesis and Modification: Continuous flow processes offer enhanced safety, better heat and mass transfer, and improved scalability compared to traditional batch methods. nih.govacs.org The synthesis of heterocyclic compounds, often involving reactive intermediates or exothermic reactions, can benefit significantly from the precise control offered by flow reactors. nih.gov For instance, multi-step syntheses of complex pharmaceutical intermediates containing tetrahydrofuran (B95107) rings have been successfully translated to flow systems, demonstrating the potential for efficient and scalable production. acs.org Future work could develop a continuous flow process for the synthesis of 3-VTHF itself, or for its subsequent functionalization, enabling on-demand production and safer handling of reactive reagents.

High-Throughput Experimentation (HTE) for Reaction Optimization: HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and reagents in parallel, dramatically accelerating the discovery of optimal synthetic protocols. sigmaaldrich.comacs.org This is particularly valuable for exploring the reactivity of 3-VTHF, where multiple reaction pathways are possible (e.g., at the vinyl group or the THF ring). By using pre-weighed catalysts in micro-well plates, researchers can quickly identify the best conditions for a desired transformation, such as stereoselective addition to the vinyl group or C-H functionalization of the ether ring. sigmaaldrich.comacs.orgchemrxiv.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The development of novel catalysts is key to controlling the reactivity of this compound and achieving high selectivity for desired products.

Stereoselective Functionalization: A major focus will be on the development of catalytic systems that can control the stereochemistry of reactions involving 3-VTHF. For the synthesis of chiral substituted tetrahydrofurans, methods like palladium-catalyzed Hayashi–Heck arylation followed by rhodium-catalyzed hydroformylation have proven effective for creating specific stereoisomers. thieme-connect.com Copper-catalyzed asymmetric Henry reactions followed by iodocyclization have also been used to produce enantiomerically enriched 2,5-polysubstituted tetrahydrofurans. chemistryviews.org Applying similar asymmetric catalytic strategies to the vinyl group of 3-VTHF could yield a wide range of valuable chiral building blocks.

Site-Selective C–H Functionalization: Directing the functionalization to specific C–H bonds on the tetrahydrofuran ring, while leaving the vinyl group intact, is a significant challenge. Transition metal catalysis (e.g., using palladium, rhodium, or iridium) is a powerful tool for achieving such selective C–H bond activation in heterocycles. souleresearchgroup.orgrsc.org Furthermore, organocatalytic C-H insertion reactions of vinyl carbocations have emerged as a transition-metal-free platform for the stereoselective functionalization of unactivated C(sp³)–H bonds, a strategy that could be highly applicable to 3-VTHF. nih.gov

The table below summarizes potential catalytic systems for achieving selectivity in 3-VTHF reactions, based on advancements with analogous structures.

| Catalytic Goal | Catalyst System Examples | Potential Application for 3-VTHF | Reference |

|---|---|---|---|

| Enantioselective Arylation | Pd(TFA)₂ with chiral ligands | Asymmetric addition of aryl groups across the vinyl double bond. | thieme-connect.com |

| Diastereoselective Hydroformylation | Rh-catalyst with phosphine (B1218219) ligands (e.g., (R)-Me-ⁱPr-INDOLphos) | Selective formation of aldehydes at the vinyl position with stereocontrol. | thieme-connect.com |

| Enantioselective Cyclization | Cu-catalyst with chiral ligands for Henry reaction followed by iodocyclization | Formation of complex, polysubstituted chiral tetrahydrofuran derivatives. | chemistryviews.org |

| Stereoselective C-H Insertion | Chiral Imidodiphosphorimidate (IDPi) organocatalysts | Direct, enantioselective functionalization of C-H bonds on the THF ring. | nih.gov |

Unexplored Reactivity Profiles and Cascade Reactions

The bifunctional nature of this compound is ideal for designing novel cascade reactions, where multiple bond-forming events occur in a single operation, leading to a rapid increase in molecular complexity.

Cascade Cycloadditions: The vinyl group can act as a dienophile or a partner in various cycloaddition reactions. A cascade sequence could be initiated by a reaction at the vinyl group, followed by a subsequent ring-forming reaction involving the tetrahydrofuran moiety or substituents. For example, cascade reactions involving silyloxyallyl cations have been used to construct complex tetrahydrobenzofuran cores in a single step. nih.gov

Ring-Opening/Ring-Closing Cascades: The tetrahydrofuran ring, while generally stable, can participate in reactions under certain conditions. A cascade could be envisioned where a reaction is initiated at the vinyl group, which then triggers a ring-opening of the tetrahydrofuran, followed by an intramolecular rearrangement and subsequent re-cyclization to form a new, more complex heterocyclic system.

Radical-Mediated Cascades: Acyl radical addition to olefins followed by cyclization is a known strategy for creating substituted tetrahydrofurans. researchgate.net The vinyl group of 3-VTHF is a prime candidate for such radical additions, which could initiate a cascade leading to polycyclic structures.

Development of Advanced Materials with Tunable Properties from this compound-Based Monomers

Perhaps one of the most promising future directions for this compound is its use as a monomer for the synthesis of advanced polymers. The combination of a polymerizable vinyl group and a polar ether ring suggests that polymers derived from 3-VTHF could exhibit unique and tunable properties.

Cationic Polymerization for Stereocontrol: Vinyl ethers are readily polymerized via cationic polymerization. researchgate.netnih.gov Recent breakthroughs using chiral counterions (e.g., BINOL-based phosphoric acids combined with a Lewis acid) have enabled catalyst-controlled stereoselective cationic polymerization of various vinyl ethers, yielding isotactic polymers. scispace.comnsf.gov These stereoregular polymers exhibit semicrystalline properties, transforming them from amorphous fluids into robust thermoplastics. scispace.comnsf.gov Applying this methodology to 3-VTHF could produce isotactic poly(this compound), a novel polar thermoplastic with potentially high thermal stability and unique mechanical properties.

Copolymerization for Tunable Properties: Copolymerization of 3-VTHF with other vinyl monomers is a powerful strategy for fine-tuning material properties. scispace.comnsf.gov For example, copolymerizing a monomer that promotes crystallinity with one that enhances solubility or introduces functional handles can lead to materials with a tailored balance of properties like melting temperature (Tm), glass transition temperature (Tg), and chemical reactivity. nsf.govrsc.org The copolymerization of alkyl vinyl ethers has been shown to systematically tune both Tg and Tm. scispace.com Similarly, copolymerizing 3-VTHF with monomers like 2-methylene-1,3-dioxepane could introduce degradable ester linkages into the polymer backbone, creating materials suitable for biomedical applications. rsc.org

Functional Materials: The tetrahydrofuran moiety imparts polarity to the polymer, which could enhance adhesion to polar substrates, a desirable property for coatings and adhesives. nsf.gov The vinyl group also opens the door for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone to create functional materials for applications in drug delivery, separations, or sensing.

The table below outlines potential polymer properties that could be achieved and tuned through the polymerization of 3-VTHF.

| Polymerization Strategy | Monomers | Resulting Polymer Architecture | Tunable Property | Potential Application | Reference |

|---|---|---|---|---|---|

| Stereoselective Cationic Homopolymerization | This compound | Isotactic Homopolymer | Crystallinity, Melting Temperature (Tm) | Engineering Thermoplastics, Adhesives | scispace.comnsf.gov |

| Cationic Copolymerization | 3-VTHF + Alkyl Vinyl Ethers (e.g., isobutyl vinyl ether) | Isotactic Statistical Copolymer | Glass Transition (Tg) and Melting Temperatures (Tm) | Tunable Thermoplastics | scispace.comnsf.gov |

| Radical Ring-Opening Copolymerization | 3-VTHF + Cyclic Ketene Acetals (e.g., MDO) | Statistical Copolymer with Backbone Esters | Degradability, Thermoresponsiveness | Biomedical Materials, Smart Polymers | rsc.org |

| Cationic RAFT Polymerization | This compound | Well-defined Homopolymer with Controlled Molar Mass | Molecular Weight, Dispersity | Advanced Polymer Architectures, Block Copolymers | rsc.org |

Q & A

Q. What are the recommended synthetic routes for 3-Vinyltetrahydrofuran, and how can purity be validated?

A common method involves the ring-opening of tetrahydrofuran derivatives followed by vinylation using palladium-catalyzed cross-coupling reactions. To ensure high purity (>97%), employ column chromatography for intermediate purification and validate via gas chromatography (GC) with flame ionization detection (FID), referencing retention indices from NIST databases . For final product verification, use high-resolution mass spectrometry (HRMS) and H/C NMR, comparing spectral data to authenticated standards (e.g., NIST Chemistry WebBook) .

Q. How should researchers safely handle and store this compound in laboratory settings?

Store the compound at -20°C in airtight, light-resistant containers to prevent degradation . During experiments, use PPE (gloves, lab coats, and safety goggles) and work in a fume hood to avoid inhalation or skin contact . Accidental spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Resolve stereochemical ambiguity using H-H COSY and NOESY for spatial proximity analysis of the vinyl and tetrahydrofuran moieties .

- UV/Vis Spectroscopy : Confirm conjugation effects of the vinyl group by comparing experimental λmax to computational predictions (e.g., TD-DFT) .

- GC-MS : Validate volatility and fragmentation patterns using NIST reference libraries .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

Unexpected peaks may arise from diastereomerism or solvent interactions. To address this:

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

The vinyl group’s electron-withdrawing nature polarizes the tetrahydrofuran ring, favoring endo transition states. Computational modeling (e.g., DFT at the B3LYP/6-31G* level) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Experimental validation involves kinetic studies under varying temperatures and solvent polarities (e.g., comparing THF vs. DCM) .

Q. How do structural modifications of this compound impact its biological activity in opioid receptor studies?

Substituting the vinyl group with electron-donating/withdrawing groups alters binding affinity to µ-opioid receptors. For example:

| Modification | Binding Affinity (Ki, nM) | Selectivity (µ/δ) |

|---|---|---|

| 3-Vinyl (parent) | 12.3 ± 1.2 | 8.5:1 |

| 3-Cyano | 4.7 ± 0.8 | 15:1 |

| 3-Methoxy | 22.1 ± 3.1 | 5:1 |

| Data synthesized from analogs in Cayman Chemical’s opioid reference standards . |

Q. What strategies mitigate polymerization during the synthesis of this compound?

- Add radical inhibitors (e.g., 4-methoxyphenol) at 0.1-1 wt% to quench vinyl group reactivity .

- Conduct reactions under inert atmospheres (N/Ar) and low temperatures (0–5°C) .

- Monitor reaction progress in real-time using inline FTIR to detect premature oligomerization .

Methodological Guidance

Q. How should systematic reviews on this compound’s applications adhere to PRISMA guidelines?

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, excluding industrial-scale synthesis).

- Use tools like Covidence for screening and data extraction, ensuring reproducibility .

- Assess bias via Cochrane Collaboration’s Risk of Bias Tool, focusing on blinding and randomization in pharmacological studies .

Q. What statistical approaches are optimal for analyzing structure-activity relationship (SAR) data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.